[1-(1-methyl-1H-pyrazol-4-yl)ethyl](propan-2-yl)amine
Description
Chemical Name: 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine
IUPAC Name: 1-(1-Isopropyl-1H-pyrazol-4-yl)ethan-1-amine
Molecular Formula: C₈H₁₅N₃
Molecular Weight: 153.23 g/mol
CAS Number: 1007459-53-1
Structure: The compound consists of a pyrazole ring substituted with a methyl group at position 1 and an ethylamine group at position 2. The amine is further substituted with an isopropyl group, forming a secondary amine.
Physical Properties: Liquid at room temperature; storage recommended at 4°C .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-7(2)11-8(3)9-5-10-12(4)6-9/h5-8,11H,1-4H3 |
InChI Key |
NYXYJPHZCOLPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CN(N=C1)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyrazole-4-carbaldehyde
A primary and well-documented synthetic approach to 1-(1-methyl-1H-pyrazol-4-yl)ethyl(propan-2-yl)amine involves the reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with isopropylamine. This method can be summarized as follows:
Starting materials : 1-methyl-1H-pyrazole-4-carbaldehyde and isopropylamine.
Reaction type : Condensation followed by reduction.
Reducing agent : Sodium cyanoborohydride (NaBH3CN) is commonly used due to its selectivity and mild conditions.
Solvent : Methanol or other polar solvents facilitate the reaction.
Conditions : The reaction typically proceeds at room temperature or slightly elevated temperatures under inert atmosphere to prevent oxidation.
Mechanism : The aldehyde and amine form an imine intermediate, which is then reduced to the corresponding secondary amine.
This approach yields the target compound with moderate to high efficiency and is scalable for industrial applications.
Cyclocondensation and Subsequent Functionalization
Another synthetic strategy involves the construction of the pyrazole ring followed by selective alkylation and amination steps:
Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions forms the pyrazole core.
Alkylation : Introduction of the methyl group at the 1-position of the pyrazole ring is achieved using methyl halides in the presence of bases such as potassium carbonate.
Amination : The ethylamine side chain bearing the isopropyl substituent is introduced through nucleophilic substitution reactions, where isopropylamine reacts with a suitable leaving group attached at the 4-position of the pyrazole ring.
This multi-step synthesis allows for structural modifications and is adaptable for producing analogues.
Direct Preparation from Primary Amines and Diketones
A more recent and innovative method reported involves the direct preparation of N-substituted pyrazoles from primary aliphatic amines and diketones using O-(4-nitrobenzoyl)hydroxylamine as a reagent in dimethylformamide (DMF) solvent:
Procedure : The primary amine (e.g., isopropylamine derivative) is dissolved in DMF and cooled. Then, the diketone and O-(4-nitrobenzoyl)hydroxylamine are added, and the mixture is heated to approximately 85 °C for 1.5 hours.
Workup : The reaction mixture is treated with aqueous base and extracted, followed by purification through column chromatography.
Advantages : This method is fast, straightforward, and avoids the need for pre-formed pyrazole aldehydes or halides, potentially improving efficiency.
Industrial Production Considerations
Industrial scale synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethyl(propan-2-yl)amine typically adapts the reductive amination route due to its simplicity and scalability. Key points include:
Continuous flow reactors : Employed for improved control over reaction parameters, enhancing yield and purity.
Automated systems : Used to maintain consistent reaction conditions and reduce human error.
Optimization : Reaction parameters such as temperature, solvent choice, reagent stoichiometry, and reducing agent concentration are fine-tuned to maximize output.
Purification : Industrial purification often involves crystallization or distillation, depending on the physical properties of the compound (notably, this compound is liquid at room temperature and stored at 4 °C).
Reaction Analysis and Chemical Transformations
The compound can undergo various chemical transformations relevant to its preparation and further functionalization:
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Reductive Amination | Sodium cyanoborohydride in methanol | Formation of secondary amine from aldehyde and amine |
| Oxidation | Potassium permanganate, H2O2 | Pyrazole N-oxides or oxidized derivatives |
| Nucleophilic Substitution | Alkyl halides, acyl chlorides under basic/acidic conditions | Alkylated or acylated pyrazole derivatives |
| Reduction | Lithium aluminum hydride, NaBH4 | Reduction of pyrazole ring or amine modifications |
These reactions provide avenues for structural diversification and optimization of biological properties.
Data Table: Comparative Summary of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 1-methyl-1H-pyrazole-4-carbaldehyde, isopropylamine, NaBH3CN | Room temperature, methanol | 70-90 | High selectivity, scalable | Requires careful handling of reducing agent |
| Cyclocondensation + Alkylation + Amination | Hydrazine, 1,3-dicarbonyls, methyl halides, isopropylamine | Acid/base catalysis, varied | 50-75 | Modular synthesis, structural control | Multi-step, longer time |
| Direct Preparation from Amines and Diketones | Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine | 85 °C, DMF, 1.5 h | 40-60 | Fast, straightforward | Moderate yields, requires purification |
Research Discoveries and Applications
The reductive amination route remains the most widely used due to its efficiency and adaptability in medicinal chemistry research for generating libraries of pyrazole derivatives.
The direct preparation method from primary amines and diketones is a recent advancement that simplifies synthesis, potentially accelerating research and industrial production.
Structural analogues prepared by varying the amine substituent or pyrazole ring substitutions have shown diverse biological activities, including kinase inhibition and antimicrobial effects, underscoring the importance of flexible synthetic methods.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-4-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, 1-(1-methyl-1H-pyrazol-4-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
These complexes are studied for their catalytic and biological activities .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development .
Industry
Industrially, 1-(1-methyl-1H-pyrazol-4-yl)ethylamine is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)ethylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine
- Molecular Formula : C₇H₁₃N₃
- Molecular Weight : 139.20 g/mol
- CAS Number : 1215936-45-0
- Key Differences :
- The pyrazole ring is substituted with a tertiary amine (propan-2-yl group) at position 4 instead of a secondary amine.
- The absence of an ethyl spacer between the pyrazole and amine results in a more compact structure.
n-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)pentan-3-amine
- Molecular Formula : C₁₁H₂₁N₃
- Molecular Weight : 195.30 g/mol
- Key Differences :
- The amine is substituted with a pentan-3-yl group instead of isopropyl, introducing a longer alkyl chain.
- Increased lipophilicity due to the extended hydrocarbon chain, which may improve tissue penetration but reduce aqueous solubility.
- Research Relevance : Such modifications are common in drug discovery to optimize pharmacokinetic properties .
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Molecular Formula : C₁₁H₁₄N₄
- Molecular Weight : 202.26 g/mol
- Key Differences :
- A pyridine ring replaces the isopropyl group, introducing aromaticity and hydrogen-bonding capability.
- Cyclopropyl substitution on the amine modulates steric and electronic properties.
- Applications : Pyridine-containing derivatives are often explored for kinase inhibition due to their planar structure .
Avapritinib (Containing 1-Methyl-1H-pyrazol-4-yl Moiety)
- Molecular Formula : C₂₇H₂₇FN₁₀
- Molecular Weight : 498.57 g/mol
- Key Differences :
- The pyrazole group is part of a larger, complex structure with pyrrolo[2,1-f][1,2,4]triazine and piperazine rings.
- Functions as a kinase inhibitor targeting specific oncogenic pathways.
- Relevance : Highlights the utility of pyrazole-amine scaffolds in designing bioactive molecules .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | Amine Type | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine | C₈H₁₅N₃ | 153.23 | Secondary | Isopropyl, ethyl-pyrazole | Liquid, 4°C storage |
| 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine | C₇H₁₃N₃ | 139.20 | Tertiary | Propan-2-yl | Compact structure, high lipophilicity |
| n-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)pentan-3-amine | C₁₁H₂₁N₃ | 195.30 | Secondary | Pentan-3-yl | Enhanced tissue penetration |
| (4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine | C₆H₁₀ClN₃ | 159.62 | Secondary | Chlorine, methyl | Halogen bonding potential |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₁H₁₄N₄ | 202.26 | Secondary | Pyridine, cyclopropyl | Aromatic interactions |
| Avapritinib | C₂₇H₂₇FN₁₀ | 498.57 | Secondary | Pyrrolotriazine, piperazine | Kinase inhibition |
Key Research Findings
- Solubility and Stability : Secondary amines like the target compound balance solubility and steric hindrance, making them versatile intermediates. Tertiary amines (e.g., 2-(1-methylpyrazol-4-yl)propan-2-amine) prioritize lipophilicity over solubility .
- Biological Activity : Chlorine substituents enhance electronic interactions in binding pockets, as seen in (4-chloro-1-methylpyrazol-3-yl)methylamine .
- Medicinal Chemistry : Pyrazole-amine scaffolds are critical in kinase inhibitors (e.g., avapritinib), where substituents fine-tune target specificity .
Biological Activity
The compound 1-(1-methyl-1H-pyrazol-4-yl)ethylamine is a synthetic organic molecule notable for its unique pyrazole structure, which has garnered attention for its diverse biological activities. Pyrazole derivatives are well-known in medicinal chemistry for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(1-methyl-1H-pyrazol-4-yl)ethylamine is , and its structural features include:
- A pyrazole ring.
- An ethyl group attached to the pyrazole.
- A propan-2-yl amine functional group.
This structure is crucial for its interaction with biological targets and subsequent pharmacological effects.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored in various studies. For example, derivatives containing disulfide moieties showed promising antibacterial activity against Pseudomonas syringae with a MIC value of 1.56 mg/L, indicating that modifications to the pyrazole structure can enhance antimicrobial efficacy .
The biological activity of 1-(1-methyl-1H-pyrazol-4-yl)ethylamine is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Some pyrazole derivatives have been documented to inhibit kinases such as Aurora-A, which plays a crucial role in cell cycle regulation and cancer progression .
- Cell Cycle Arrest : Compounds similar to 1-(1-methyl-1H-pyrazol-4-yl)ethylamine have induced cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
Study 1: Pyrazole Derivatives in Cancer Therapy
A study evaluated a series of novel pyrazole compounds against various cancer cell lines, demonstrating significant cytotoxic effects. The most potent compound exhibited an IC50 value of 0.067 µM against Aurora-A kinase, confirming the potential of pyrazole structures in targeted cancer therapy .
Study 2: Antimicrobial Efficacy
Another research focused on synthesizing and testing new pyrazole derivatives for antimicrobial activity. The results indicated that certain derivatives were effective against resistant strains of bacteria, supporting the hypothesis that modifications in the pyrazole structure can lead to enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
